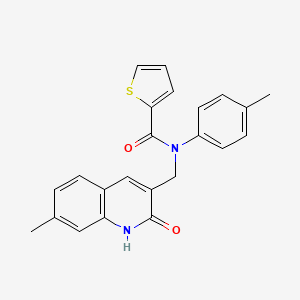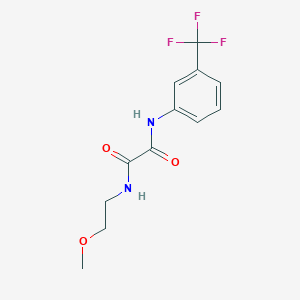
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HMQC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide are diverse and depend on the specific application. In general, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have herbicidal and fungicidal effects, which could potentially reduce the use of harmful pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is its relatively simple synthesis method, which allows for high yield and purity. It is also a versatile compound that can be used in various fields of science. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide for the treatment of various diseases. Another area of interest is the development of new pesticides based on the herbicidal and fungicidal properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, as well as its potential applications in other fields of science.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction between 2-hydroxy-7-methylquinoline, p-tolyl isocyanate, and 2-thiophenecarboxylic acid in the presence of a base. The reaction results in the formation of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, which is a yellowish solid with a melting point of 172-174 °C. The synthesis method is relatively simple and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides.
Eigenschaften
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-15-6-9-19(10-7-15)25(23(27)21-4-3-11-28-21)14-18-13-17-8-5-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRQQGRMCJFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)









